2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide
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Overview
Description
2-Chloro-N-(2,6-dimethylphenyl)acetamide, also known as 2-chloro-2’,6’-acetoxylidide, is a nonsteroidal anti-inflammatory drug . It has a molecular formula of C10H12ClNO .
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-(2,6-dimethylphenyl)acetamide is represented by the InChI code1S/C10H11Cl2NO/c1-6-3-7(2)10(8(12)4-6)13-9(14)5-11/h3-4H,5H2,1-2H3,(H,13,14)
. The exact mass of the molecule is 197.060745 . Physical And Chemical Properties Analysis
2-Chloro-N-(2,6-dimethylphenyl)acetamide has a molecular weight of 197.66. It has a density of 1.1363 (rough estimate), a melting point of 150-151°C, and a boiling point of 316.8±30.0 °C (Predicted). It also has a flash point of 145.4°C. This compound is soluble in Chloroform and Methanol .Scientific Research Applications
- Tocainide , an antiarrhythmic drug, is structurally related to this compound. Researchers have investigated its enantiomers in blood plasma using gas-liquid chromatography with electron-capture detection . Understanding its pharmacological properties can contribute to the development of safer and more effective anesthetics and analgesics.
Anesthetic and Analgesic Research
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-6-3-7(2)10(8(12)4-6)13-9(14)5-11/h3-4H,5H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGIYEFFQDKDMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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